Pyrazolo[1,5-b]pyridazin-3-ylmethanamine
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Overview
Description
Pyrazolo[1,5-b]pyridazin-3-ylmethanamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridazine moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-b]pyridazin-3-ylmethanamine typically involves cycloaddition reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacological activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the cycloaddition and condensation reactions suggests potential for industrial synthesis, provided that reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b]pyridazin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents to the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce a wide range of functional groups.
Scientific Research Applications
Pyrazolo[1,5-b]pyridazin-3-ylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-b]pyridazin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds also contain the pyridazine ring and have a wide range of pharmacological activities.
Uniqueness
Pyrazolo[1,5-b]pyridazin-3-ylmethanamine is unique due to its specific ring fusion and the presence of the methanamine group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H8N4 |
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Molecular Weight |
148.17 g/mol |
IUPAC Name |
pyrazolo[1,5-b]pyridazin-3-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-10-11-7(6)2-1-3-9-11/h1-3,5H,4,8H2 |
InChI Key |
UWSXVXNBKMPKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)CN |
Origin of Product |
United States |
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